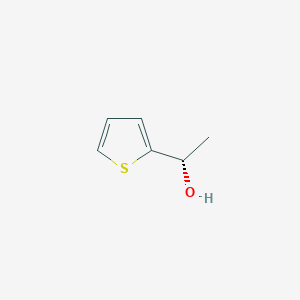

(S)-1-(thiophen-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-1-(thiophen-2-yl)ethanol” is a compound that contains a thiophen-2-yl group . Thiophene is a five-membered aromatic ring system, which has emerged as a remarkable entity in organic electronics .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-Iodothiophene has been aminocarbonylated with simple unfunctionalised amines as well as with amino acid esters as N-nucleophiles in the presence of palladium (0) catalysts .Molecular Structure Analysis

The molecular structure of the thiophen-2-yl group, a component of “this compound”, has been described in the literature . The thiophen-2-yl group has a planar structure and high π-electron density .Chemical Reactions Analysis

The chemical reactions involving thiophen-2-yl compounds have been studied. For example, compounds with thiophen-2-yl groups have shown major absorption bands assigned to π–π* transitions .Physical and Chemical Properties Analysis

The physical and chemical properties of thiophen-2-yl compounds depend on their specific structures. For instance, they have been found to exhibit major absorption bands assigned to π–π* transitions .Scientific Research Applications

Biocatalytic Production and Enantioselectivity

The reductive potential of lactic acid bacteria as whole-cell biocatalysts for enantioselective reduction has been explored, identifying Enterococcus faecium BY48 as an efficient biocatalyst. This bacterium, isolated from boza, facilitates the production of (S)-1-(thiophen-2-yl)ethanol with high enantiomeric purity and yield. This process represents a sustainable, cost-effective alternative to chemical synthesis for producing this compound, crucial for the synthesis of biologically active chiral compounds (Şahin, 2022).

Synthesis and Crystal Structures of Thiophene Derivatives

Research on thiophene derivatives has led to the synthesis of several compounds, demonstrating the versatility of thiophene as a core structure in heterocyclic chemistry. This includes the synthesis of chalcones derived from thiophene-3-carbaldehyde, showcasing the potential of thiophene-containing compounds in various applications, from materials science to pharmaceuticals (T. V. Quoc et al., 2019).

Conducting Polymers and Electrochromic Properties

Thiophene-based compounds are also pivotal in the development of conducting polymers with significant electrochromic properties. For instance, octanoic acid 2-thiophen-3-yl-ethyl ester has been synthesized and homopolymerized, revealing promising applications in electronic and optical devices due to its aesthetic color changes and reasonable switching times (Pinar Camurlu, A. Çırpan, & L. Toppare, 2005).

Enzymatic Synthesis of Heteroarylethanols

The kinetic resolution of racemic 1-heteroarylethanols, including 1-(benzo[b]thiophen-2-yl)ethanol, catalyzed by lipases demonstrates the potential of enzymatic processes in achieving high enantioselectivity for the synthesis of chiral alcohols. This approach, coupled with quantum mechanics/molecular mechanics (QM/MM) calculations, furthers our understanding of enzyme selectivity and reaction mechanisms (M. Toșa et al., 2008).

Alcohol Sensing Applications

A novel biosensor for ethanol determination incorporates thiophene-based copolymers, showcasing the role of these materials in enhancing biosensing properties. This development signifies the broader applicability of thiophene derivatives in creating sensitive, selective, and environmentally friendly sensors for various analytical purposes (Saniye Soylemez, Seza Goker, & L. Toppare, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1S)-1-thiophen-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNFIVTVJXZDDJ-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27948-39-6 |

Source

|

| Record name | (1S)-1-(2-Thienyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)

![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)